Quetiapine Glucuronide
Description
Quetiapine glucuronide is a primary metabolite of quetiapine, an atypical antipsychotic used to treat schizophrenia, bipolar disorder, and major depressive disorder. It is formed via glucuronidation, a Phase II metabolic reaction catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs). This conjugation enhances the water solubility of quetiapine, facilitating its renal excretion . The molecular formula of this compound is C₂₇H₃₃N₃O₈S, with a molecular weight of 559.63 g/mol . Its metabolic pathway is influenced by UGT isoforms, particularly UGT1A3 and UGT1A4, which are also implicated in the metabolism of other psychotropic drugs .
Properties
Molecular Formula |
C27H33N3O8S |
|---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33N3O8S/c31-21-22(32)24(26(34)35)38-27(23(21)33)37-16-15-36-14-13-29-9-11-30(12-10-29)25-17-5-1-3-7-19(17)39-20-8-4-2-6-18(20)28-25/h1-8,21-24,27,31-33H,9-16H2,(H,34,35)/t21-,22-,23+,24-,27+/m0/s1 |
InChI Key |
RLGZULGIHYRLMK-RTCYWULBSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NC4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
C1CN(CCN1CCOCCOC2C(C(C(C(O2)C(=O)O)O)O)O)C3=NC4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Quetiapine Glucuronide is synthesized through the enzymatic process of glucuronidation. This involves the conjugation of Quetiapine with glucuronic acid, catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) . The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes in bioreactors. The process includes the incubation of Quetiapine with glucuronic acid in the presence of UGT enzymes under controlled conditions of pH and temperature . The product is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Enzymatic Pathways and Reaction Mechanisms
Quetiapine undergoes glucuronidation primarily in the liver, with contributions from intestinal UGT enzymes. The reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to functional groups (-OH, -NH, or -COOH) on quetiapine or its metabolites.
Key Reaction :
Metabolites Subject to Glucuronidation
Glucuronidation targets both the parent drug and its oxidative metabolites:
Scientific Research Applications
Quetiapine Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Quetiapine in the body.
Toxicology: Assessing the safety and potential toxic effects of Quetiapine and its metabolites.
Drug Monitoring: Monitoring patient adherence to Quetiapine therapy through urine analysis.
Biochemistry: Investigating the role of UGT enzymes in drug metabolism.
Mechanism of Action
Quetiapine Glucuronide itself does not have significant pharmacological activity. its formation is crucial for the elimination of Quetiapine from the body. The glucuronidation process increases the water solubility of Quetiapine, facilitating its excretion via the kidneys . The primary molecular targets involved in this process are the UGT enzymes .
Comparison with Similar Compounds
Comparison with Similar Glucuronidated Compounds
Structural and Metabolic Similarities
Quetiapine glucuronide shares key metabolic features with other glucuronidated compounds, such as lamotrigine glucuronide and quetiapine sulfoxide , but differs in regioselectivity and enzyme specificity. For example:
Key Insights :
- This contrasts with valproic acid, which inhibits UGTs, increasing quetiapine plasma levels .
Pharmacokinetic and Transporter Interactions
This compound’s systemic exposure is influenced by transporters such as MRP2 and BCRP, similar to other glucuronides. However, its transporter dependence is less pronounced than that of ethinylestradiol glucuronide (EEG), whose AUC increases 46-fold in MRP2-deficient mice, compared to only ~1.5-fold for morphine glucuronide . This suggests this compound may rely more on passive excretion than active transport.
Degradation Kinetics and Stability
This compound’s stability aligns with non-acyl glucuronides, which exhibit slower degradation compared to reactive acyl glucuronides (e.g., diclofenac glucuronide). For example:
| Glucuronide Type | Degradation Half-Life (t₁/₂) | Toxicity Risk |
|---|---|---|
| Acyl glucuronide (e.g., diclofenac) | 0.5–16 h | High (protein adduct formation) |
| Non-acyl (e.g., quetiapine) | >24 h | Low |
Clinical Relevance of Drug-Drug Interactions
This compound’s susceptibility to UGT modulation has clinical implications:
- Valproic Acid Interaction : Valproic acid inhibits UGTs, increasing quetiapine serum concentrations by 77% .
This contrasts with quetiapine sulfoxide, another metabolite primarily formed via CYP3A4 oxidation, which is unaffected by UGT inhibitors .
Q & A
Q. How is quetiapine glucuronide identified and quantified in metabolic studies?
this compound is typically identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS). These methods enable precise detection in biological matrices such as plasma, urine, or hair samples. For example, UPLC-MS/MS has been validated for detecting quetiapine in hair to assess long-term exposure, with considerations for matrix effects and hair treatments (e.g., dyeing) that may influence results .
Q. What are the primary metabolic pathways leading to this compound formation?
Quetiapine undergoes hepatic glucuronidation via uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT1A3 and UGT1A4. This pathway is secondary to cytochrome P450 (CYP3A4)-mediated oxidation. Glucuronidation directly conjugates the parent compound, facilitating renal excretion. In vitro models like HepaRG cells have been used to map these pathways, identifying 8 out of 10 known metabolites, including this compound .
Q. What analytical criteria validate the presence of this compound in biological samples?
Validation follows strict criteria: (i) use of mass spectrometry for reliable identification, (ii) detection in plasma or urine, (iii) structural confirmation via reference standards, and (iv) cross-validation with in vivo/in vitro models. Studies must also detail sample preparation to mitigate matrix interference, as emphasized in polyphenol metabolite research .
Advanced Research Questions
Q. How do drug-drug interactions influence this compound pharmacokinetics?
Co-administration with UGT inducers (e.g., lamotrigine) can enhance glucuronidation, reducing quetiapine serum concentrations. Conversely, UGT inhibitors like valproic acid increase quetiapine levels by up to 77%. These interactions highlight the need for therapeutic drug monitoring (TDM) in co-medicated patients, particularly those prescribed psychotropic drugs metabolized via UGT1A isoforms .
Q. What in vitro models are optimal for studying quetiapine glucuronidation kinetics?
HepaRG cells are widely used due to their metabolic competence, closely mirroring in vivo human hepatocyte activity. Comparative studies with human liver microsomes can quantify enzyme kinetics (e.g., Km and Vmax) for UGT isoforms. Molecular networking has further improved metabolite identification in these models, resolving ambiguities in unknown metabolites .
Q. How can conflicting data on this compound metabolite profiles be resolved?
Discrepancies in metabolite identification (e.g., uncharacterized compounds in HepaRG studies) require cross-validation with synthetic standards and isotopic labeling. Molecular networking platforms, which cluster metabolites by spectral similarity, help distinguish artifacts from true metabolites. Reproducibility is ensured by adhering to standardized protocols for sample preparation and instrumentation .
Q. What role do UGT1A polymorphisms play in this compound variability?
Genetic variants in UGT1A3/UGT1A4 (e.g., UGT1A4*3) may alter glucuronidation efficiency, leading to interindividual variability in drug clearance. Population pharmacokinetic studies incorporating genotyping data are critical for personalized dosing, especially in cohorts with high polypharmacy rates .
Q. What are the challenges in detecting this compound in complex matrices?
Key challenges include ion suppression in LC-MS due to matrix components, low analyte concentrations in hair samples, and instability of glucuronide conjugates during storage. Solid-phase extraction (SPE) and deuterated internal standards (e.g., d8-quetiapine) improve sensitivity and accuracy .
Methodological Best Practices
Q. How to design reproducible experiments for this compound studies?
- Experimental Design : Include controls for enzyme activity (e.g., β-glucuronidase treatment to confirm conjugate identity).
- Data Reporting : Follow STARD guidelines for analytical validity, detailing limits of detection (LOD), recovery rates, and inter-/intra-day precision.
- Ethical Compliance : Ensure human studies adhere to institutional review board (IRB) protocols, particularly for vulnerable populations (e.g., psychiatric patients) .
Q. What statistical approaches address variability in glucuronidation studies?
Mixed-effects modeling accounts for covariates like age, sex, and co-medications. For small cohorts, non-parametric tests (e.g., Mann-Whitney U) are preferred. Publicly available tools like NONMEM or Phoenix NLME facilitate population pharmacokinetic analyses .
Q. Tables for Quick Reference
| Key UGT Isoforms in Quetiapine Metabolism |
|---|
| UGT1A3 |
| UGT1A4 |
| UGT1A1 |
| Analytical Techniques for Glucuronide Detection |
|---|
| LC-MS/MS |
| UPLC-HRMS |
| β-glucuronidase hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
